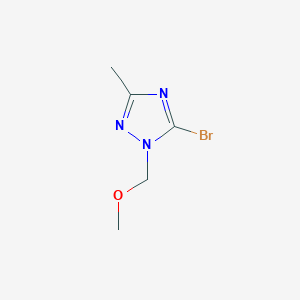
5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3O. It has a molecular weight of 192.01 . The compound is in solid form and has a liquid physical form .
Molecular Structure Analysis
The InChI code for 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is 1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is a solid and has a liquid physical form . It has a molecular weight of 192.01 .Applications De Recherche Scientifique
Synthesis and Antiproliferative Activities
A study by Kiss et al. (2019) explored the synthesis of structurally related triazoles and their antiproliferative activities against various human cell lines, demonstrating the potential of triazole derivatives in cancer research.
Anticancer Evaluation
Bekircan et al. (2008) conducted research on 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazole derivatives, screening them for anticancer activity against a broad spectrum of cancer types, showcasing the role of triazole compounds in cancer treatment. (Bekircan et al., 2008)
Antimicrobial Applications
Research by Bektaş et al. (2007) on novel 1,2,4-Triazole Derivatives showed good to moderate antimicrobial activities, highlighting the potential use of these compounds in combating various microorganisms. (Bektaş et al., 2007)
Synthesis and Physicochemical Properties
Kaldrikyan et al. (2016) examined the synthesis and properties of various 1,2,4-triazole derivatives, contributing to the understanding of their chemical behavior and potential applications in various scientific fields. (Kaldrikyan et al., 2016)
Electron-Releasing Power
A study by Barlin (1967) investigated the electron-releasing power of nitrogen atoms in 1,2,4-triazole structures, providing insights into the electronic characteristics of these compounds, which is crucial for their application in various scientific domains. (Barlin, 1967)
Synthesis and Antibacterial Activity
The research by Hui et al. (2010) on 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo derivatives demonstrated significant antibacterial activities, indicating the potential of triazole derivatives in developing new antibacterial agents. (Hui et al., 2010)
Molecular Docking Studies
Karayel (2021) conducted molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, examining their potential as EGFR inhibitors, an essential aspect in the development of cancer therapies. (Karayel, 2021)
Safety and Hazards
Mécanisme D'action
are a class of compounds that have been used in various fields such as medicine, agriculture, and industry due to their versatile biological activities . They are known to interact with various biological targets, leading to a wide range of effects. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . This makes triazoles effective antifungal agents.
The mode of action of triazoles generally involves the formation of a covalent bond with their target, leading to the inhibition of the target’s function . The exact changes that result from this interaction depend on the specific target and the structure of the triazole compound.
In terms of biochemical pathways , triazoles can affect various pathways depending on their specific targets. For instance, by inhibiting ergosterol biosynthesis, triazoles can disrupt the integrity of the fungal cell membrane, leading to cell death .
The pharmacokinetics of triazoles can vary widely depending on their specific chemical structure. Some triazoles are well absorbed orally, while others may require intravenous administration. They can be metabolized in the liver and excreted in the urine .
The result of action of triazoles can range from antifungal effects, as mentioned above, to anticancer, antiviral, and anti-inflammatory effects, among others .
The action environment can influence the efficacy and stability of triazoles. Factors such as pH, temperature, and the presence of other substances can affect the activity of triazoles .
Propriétés
IUPAC Name |
5-bromo-1-(methoxymethyl)-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPGMCVJWSZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)
![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)
![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)
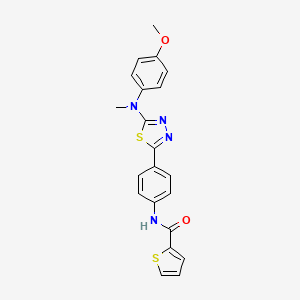
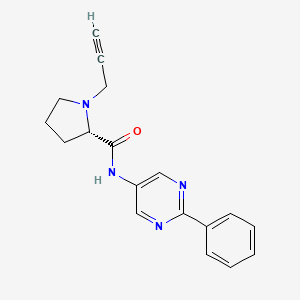
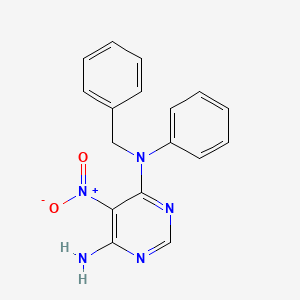
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)
![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)
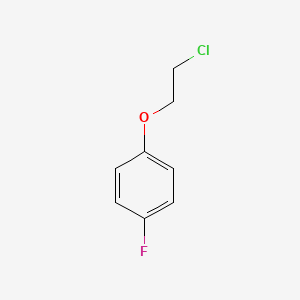

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)